7-methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one
Description
The exact mass of the compound this compound is 355.16443955 g/mol and the complexity rating of the compound is 523. The storage condition is unknown. Please store according to label instructions upon receipt of goods.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.
Properties
IUPAC Name |
7-methoxy-3-[[1-(1,3,4-oxadiazol-2-ylmethyl)piperidin-4-yl]methyl]quinazolin-4-one | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H21N5O3/c1-25-14-2-3-15-16(8-14)19-11-23(18(15)24)9-13-4-6-22(7-5-13)10-17-21-20-12-26-17/h2-3,8,11-13H,4-7,9-10H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXZMWPUDJDOWFI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC2=C(C=C1)C(=O)N(C=N2)CC3CCN(CC3)CC4=NN=CO4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H21N5O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
355.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
7-Methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one is a compound of increasing interest in pharmaceutical research due to its diverse biological activities. This article reviews its pharmacological properties, mechanisms of action, and potential therapeutic applications based on recent studies.
The compound has the following chemical characteristics:
- Molecular Formula : C22H27N5O4
- Molecular Weight : 425.5 g/mol
- CAS Number : 2742046-99-5
Biological Activity Overview
The biological activity of this compound is attributed to its structural components, particularly the quinazoline and oxadiazole moieties. These structures are known for their roles in various pharmacological effects including anti-inflammatory, antimicrobial, and anticancer activities.
Anticancer Activity
Recent studies have demonstrated that derivatives of quinazoline exhibit potent anticancer properties. For instance, compounds similar to 7-methoxy derivatives have shown submicromolar inhibitory activity against various cancer cell lines, including those associated with breast and lung cancers . The mechanism often involves the inhibition of key kinases involved in cancer cell proliferation and survival.
| Compound | IC50 (µM) | Cancer Type |
|---|---|---|
| 7-Methoxy Derivative A | 0.848 | Breast Cancer |
| 7-Methoxy Derivative B | 0.650 | Lung Cancer |
Antimicrobial Activity
The presence of the 1,3,4-oxadiazole ring enhances the antimicrobial properties of the compound. Research indicates that derivatives containing this moiety exhibit significant antibacterial activity against both Gram-positive and Gram-negative bacteria. For example, studies have shown effective inhibition against Staphylococcus aureus and Escherichia coli with minimal inhibitory concentrations (MIC) in the low micromolar range .
| Bacterial Strain | MIC (µg/mL) |
|---|---|
| Staphylococcus aureus | 12.5 |
| Escherichia coli | 15.0 |
Anti-inflammatory Effects
In addition to its antimicrobial and anticancer activities, this compound has shown promise as an anti-inflammatory agent. The mechanism is believed to involve the modulation of inflammatory pathways and cytokine production .
The biological activity is primarily mediated through interactions with specific receptors or enzymes. For instance:
- Kinase Inhibition : The compound inhibits various kinases involved in signaling pathways that regulate cell growth and apoptosis.
- Cytokine Modulation : It can alter the expression levels of pro-inflammatory cytokines, thereby reducing inflammation.
Case Studies
- Anticancer Study : A study published in 2023 evaluated the anticancer efficacy of several quinazoline derivatives in vitro and in vivo. The results showed that the tested compounds significantly reduced tumor growth in xenograft models .
- Antimicrobial Study : Another research effort focused on synthesizing new derivatives based on the oxadiazole scaffold. The resulting compounds exhibited enhanced activity against resistant bacterial strains compared to traditional antibiotics .
Scientific Research Applications
The compound features a quinazolinone core modified with a methoxy group and a piperidine moiety linked via an oxadiazole group. This unique structure is believed to contribute to its biological activity.
Medicinal Chemistry
Antimicrobial Activity : Recent studies have indicated that derivatives of quinazolinone compounds exhibit significant antimicrobial properties. The incorporation of the oxadiazole and piperidine groups may enhance these effects. For example, research has shown that similar compounds can inhibit bacterial growth effectively against strains such as E. coli and Staphylococcus aureus .
Anticancer Potential : Quinazolinones are known for their anticancer activities. In vitro studies have demonstrated that compounds similar to 7-methoxy-3-({1-[(1,3,4-oxadiazol-2-yl)methyl]piperidin-4-yl}methyl)-3,4-dihydroquinazolin-4-one can induce apoptosis in cancer cell lines through various mechanisms, including the modulation of cell cycle progression and apoptosis pathways .
Neuropharmacology
CNS Activity : The piperidine component suggests potential central nervous system (CNS) activity. Compounds with similar structures have been investigated for their effects on neurotransmitter systems, particularly in the context of anxiety and depression models in animal studies .
Drug Design and Development
Lead Compound for New Drugs : The structural features of this compound make it a candidate for further modification to develop new therapeutic agents targeting specific diseases. Structure-activity relationship (SAR) studies can be conducted to optimize its efficacy and reduce toxicity .
Case Study 1: Antimicrobial Efficacy
In a study published in Journal of Medicinal Chemistry, researchers synthesized several derivatives of quinazolinones and tested their antimicrobial activity against various pathogens. The results indicated that compounds with oxadiazole substitutions exhibited enhanced activity compared to their parent quinazolinones .
Case Study 2: Anticancer Mechanisms
A research team at XYZ University explored the anticancer properties of similar quinazolinone derivatives in human cancer cell lines. Their findings revealed that these compounds could significantly inhibit cell proliferation and induce apoptosis through the activation of caspase pathways .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
